molecular formula C11H15BrN2 B13345356 1-(2-Bromobenzyl)pyrrolidin-3-amine

1-(2-Bromobenzyl)pyrrolidin-3-amine

Cat. No.: B13345356
M. Wt: 255.15 g/mol
InChI Key: OSIMPZQGBAVRSX-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 2-bromobenzyl substituent and an amine group at the 3-position of the pyrrolidine ring. The bromine atom at the benzyl position likely enhances lipophilicity and influences binding interactions in biological systems.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14/h1-4,10H,5-8,13H2

InChI Key

OSIMPZQGBAVRSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzyl chloride with pyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Benzyl derivatives or fully reduced amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrolidin-3-amine Derivatives

Compound Name Substituent Position/Type Molecular Weight Key Properties/Activities Source
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitrobenzyl 294.18 Used in R&D hydrochloride salt enhances solubility
1-(2-Chlorobenzyl)piperidin-3-amine 2-Chlorobenzyl, piperidine core 224.73 Larger ring (piperidine) affects steric interactions
1-[3-(Trifluoromethyl)benzyl]pyrrolidin-3-amine 3-Trifluoromethylbenzyl 244.26 Electron-withdrawing CF₃ group modulates reactivity
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine Methoxyquinoxaline N/A Extended aromatic system for enhanced π-π stacking

Key Observations :

  • Electron-Donating vs.
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) may influence steric hindrance and hydrophobic interactions .
  • Ring Size : Piperidine analogs (6-membered) exhibit greater conformational flexibility than pyrrolidine (5-membered), impacting receptor binding .

Comparison with Heterocyclic Variants

Table 2: Heterocyclic Core Modifications

Compound Name Core Structure Key Functional Groups Biological Activity Source
N-(2-Bromobenzyl)pyridin-2-amine Pyridine 2-Bromobenzyl, pyridine Synthetic intermediate; IR data confirms amine presence
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine Triazole Bromopyridinyl, triazole Potential kinase inhibition due to triazole’s metal-binding ability
1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine Quinoxaline Fluorophenyl, quinoxaline Antibacterial activity (MIC: 2–8 µg/mL)

Key Observations :

  • Pyridine vs. Pyrrolidine : Pyridine’s aromaticity enhances stability but reduces basicity compared to pyrrolidine’s secondary amine .
  • Quinoxaline Derivatives: Extended conjugation in quinoxaline derivatives improves DNA intercalation, correlating with antibacterial efficacy .

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Target/Activity Selectivity/Mechanism Source
LY2389575 ((3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine) mGlu Receptor Allosteric Modulator Subtype-selective NAM (group II mGlu)
1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine Antibacterial Inhibits Gram-positive bacteria
TRPV1 Antagonists (pyrrolidin-3-amine derivatives) TRPV1 Ion Channel CNS-penetrant analgesics

Key Observations :

  • Receptor Specificity : Substitution patterns (e.g., dichlorobenzyl in LY2389575) dictate mGlu receptor subtype selectivity .
  • Antibacterial vs. Neurological Targets: Quinoxaline-pyrrolidine hybrids target bacterial enzymes, whereas TRPV1 antagonists address pain pathways .

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may require specific handling protocols.
  • Toxicity Data Gaps: Limited toxicological data for many analogs necessitate precautionary measures during use .

Biological Activity

1-(2-Bromobenzyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C11H12BrN\text{C}_{11}\text{H}_{12}\text{BrN}

This structure features a bromobenzyl group attached to a pyrrolidine ring, which is significant for its biological activity.

Research indicates that compounds with a pyrrolidine moiety often exhibit diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The pyrrolidine ring contributes to the selectivity and potency of these compounds by influencing their interaction with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Substituents on the benzyl ring : The presence of bromine at the 2-position enhances lipophilicity, potentially improving cellular uptake.
  • Pyrrolidine conformation : The non-planarity of the pyrrolidine ring allows for better spatial orientation when interacting with target proteins.

Antitumor Activity

A study conducted on pyrrolidine derivatives demonstrated that modifications at the C-2 position significantly affected antiproliferative activity. For instance, compounds with specific substituents showed enhanced efficacy against cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Neuroprotective Effects

Neuroprotective properties have been associated with compounds containing pyrrolidine rings. These compounds may inhibit neuroinflammation and oxidative stress, contributing to their therapeutic potential in neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A recent investigation into various pyrrolidine derivatives highlighted that this compound exhibited significant cytotoxic effects against human colon adenocarcinoma cells (HT-29). The study reported that this compound induced apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspase-3 .
  • Inflammatory Response : Another study explored the anti-inflammatory properties of similar compounds. The results indicated that these derivatives could modulate cytokine production and inhibit NF-kB signaling pathways, suggesting potential applications in treating inflammatory disorders .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis via ROS production
NeuroprotectiveInhibition of oxidative stress
Anti-inflammatoryModulation of cytokines and NF-kB signaling

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